molecular formula C10H6F3NO3S B070767 Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate CAS No. 175203-39-1

Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate

Cat. No. B070767
CAS RN: 175203-39-1
M. Wt: 277.22 g/mol
InChI Key: TXKLKXDFQLQJJI-UHFFFAOYSA-N
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Description

"Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate" is a compound that belongs to the thienopyridine class, a group known for its diverse pharmacological activities and importance in medicinal chemistry. Thienopyridines are heterocyclic compounds containing a thiophene ring fused to a pyridine ring, often modified to achieve specific biological activities or chemical properties.

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridine derivatives involves several key steps, including thioalkylation, cyclization, and functional group transformations. For instance, a simple and efficient synthesis route involves thioalkylation of methyl 4-methoxypicolinate followed by cyclization to give 2-arylthieno[3,2-b]pyridin-7(4H)-ones. Further functionalization can be achieved through cross-coupling reactions to introduce diverse substituents into the thienopyridine core (Puvvala et al., 2014).

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives are synthesized via a one-pot three-component reaction. This process is significant for the synthesis of fluorinated fused heterocyclic compounds, which has implications in various fields of chemical research (Wang et al., 2012).

  • Annelation of the 2-Aminopyran-4-one Ring : The reaction of arylacetonitriles with the methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid leads to novel 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones, showcasing the potential for creating new heterocyclic systems (Volovenko et al., 1983).

  • Creation of Fused Pyridine-4-Carboxylic Acids : A diverse library of fused pyridine-4-carboxylic acids, including thieno[2,3-b]pyridines, is generated through Combes-type reaction of acyl pyruvates and amino heterocycles, leading to compounds that can undergo various combinatorial transformations (Volochnyuk et al., 2010).

Biological Applications

  • Antibacterial Activity : An analog of nalidixic acid, synthesized from derivatives of thieno[3,2-b]pyridine, exhibited weak antibacterial activity against pathogens like S. Aureus, E. Coli, and P. Aeruginosa (Bacon & Daum, 1991).

  • Tumor Cell Growth Inhibition : Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, synthesized from methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, showed inhibitory activity on tumor cell lines. Particularly, some derivatives demonstrated significant effects in altering cell cycle distribution and inducing apoptosis in tumor cells (Queiroz et al., 2011).

  • Fluorescence Studies in Antitumor Applications : The photophysical properties of thieno[3,2-b]pyridine derivatives were studied in different solvents and lipid membranes, showing potential for future drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Future Directions

Trifluoromethylpyridines, including “Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate”, are expected to find many novel applications in the future . They are already widely used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

methyl 4-oxo-2-(trifluoromethyl)-1H-thieno[3,4-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c1-17-9(16)8-7-4(3-18-8)5(15)2-6(14-7)10(11,12)13/h2-3,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKLKXDFQLQJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CS1)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379547
Record name Methyl 4-oxo-2-(trifluoromethyl)-1,4-dihydrothieno[3,4-b]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175203-39-1
Record name Methyl 4-oxo-2-(trifluoromethyl)-1,4-dihydrothieno[3,4-b]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-39-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate

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